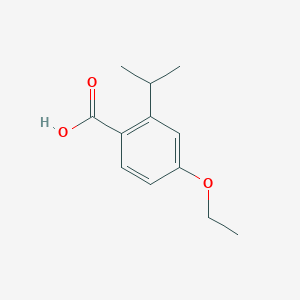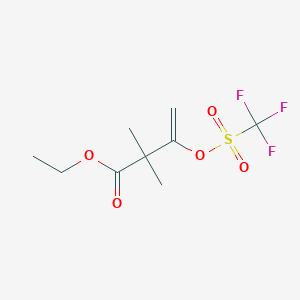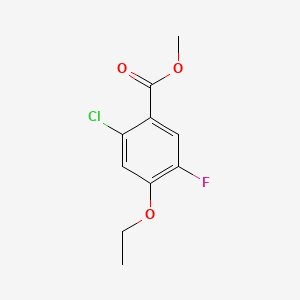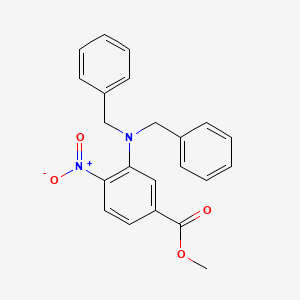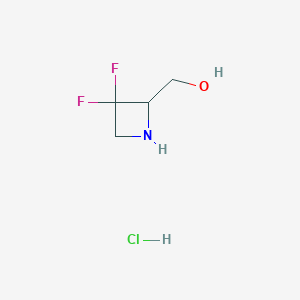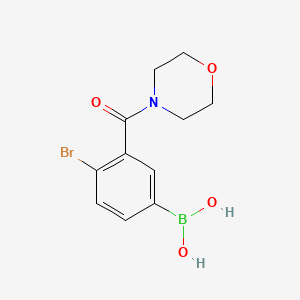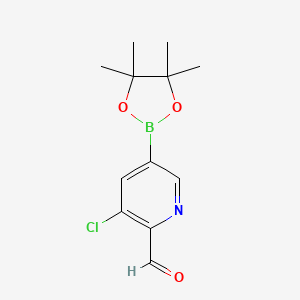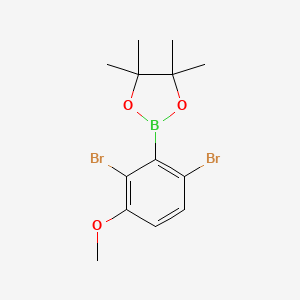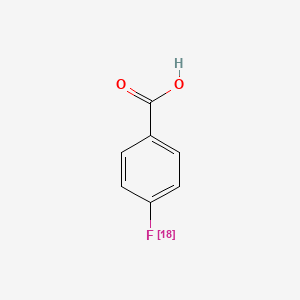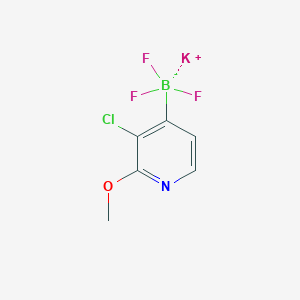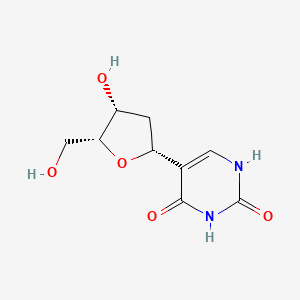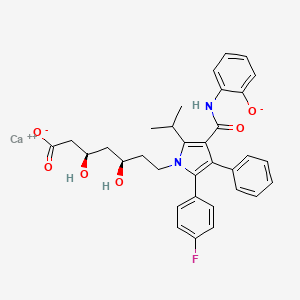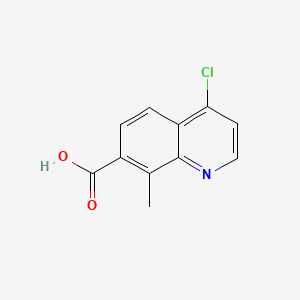
4-Chloro-8-methylquinoline-7-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-8-methylquinoline-7-carboxylic acid is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of applications in medicinal and industrial chemistry due to their unique chemical properties . This compound, with the molecular formula C11H8ClNO2, is characterized by the presence of a chlorine atom at the 4th position, a methyl group at the 8th position, and a carboxylic acid group at the 7th position on the quinoline ring .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methylquinoline-7-carboxylic acid can be achieved through various methods. One common approach involves the use of enaminones as intermediates. The reaction typically involves the condensation of an appropriate aniline derivative with a β-ketoester, followed by cyclization and chlorination steps . Another method involves the use of copper salts and D-glucose in aqueous ethanol as a green solvent, with proline acting as a ligand and proton source .
Industrial Production Methods
Industrial production of quinoline derivatives often employs green and sustainable methods. Techniques such as microwave-assisted synthesis, solvent-free reactions, and the use of ionic liquids are gaining popularity due to their efficiency and reduced environmental impact . These methods not only improve yields but also minimize the use of hazardous reagents and solvents.
化学反応の分析
Types of Reactions
4-Chloro-8-methylquinoline-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The chlorine atom at the 4th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or primary amines under basic conditions.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Quinoline alcohols or aldehydes.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
科学的研究の応用
4-Chloro-8-methylquinoline-7-carboxylic acid has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-Chloro-8-methylquinoline-7-carboxylic acid involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. It can also interact with DNA and RNA, leading to the disruption of nucleic acid synthesis and function . The exact pathways and targets depend on the specific biological context and the nature of the substituents on the quinoline ring.
類似化合物との比較
Similar Compounds
4-Chloro-8-methylquinoline: Lacks the carboxylic acid group, making it less polar and potentially less reactive in certain biological contexts.
8-Chloro-7-methylquinoline-4-carboxylic acid: Similar structure but with different positions of the chlorine and methyl groups, which can affect its chemical reactivity and biological activity.
Uniqueness
4-Chloro-8-methylquinoline-7-carboxylic acid is unique due to the specific positioning of its functional groups, which confer distinct chemical and biological properties. The presence of both a chlorine atom and a carboxylic acid group on the quinoline ring enhances its reactivity and potential for forming various derivatives .
特性
分子式 |
C11H8ClNO2 |
|---|---|
分子量 |
221.64 g/mol |
IUPAC名 |
4-chloro-8-methylquinoline-7-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO2/c1-6-7(11(14)15)2-3-8-9(12)4-5-13-10(6)8/h2-5H,1H3,(H,14,15) |
InChIキー |
NPEMAFWXKNVHFX-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC2=C(C=CN=C12)Cl)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,2,2-trifluoro-N-[2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethyl]acetamide](/img/structure/B14028275.png)
